3-Chloro-6-(3-methylphenyl)pyridazine CAS number search
3-Chloro-6-(3-methylphenyl)pyridazine CAS number search
Topic: 3-Chloro-6-(3-methylphenyl)pyridazine: Synthesis, Properties, and Medicinal Chemistry Applications Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity[1][2]
3-Chloro-6-(3-methylphenyl)pyridazine is a halogenated heteroaromatic scaffold widely utilized in medicinal chemistry as a "privileged structure." It serves as a critical intermediate for the synthesis of kinase inhibitors, GABA-A receptor modulators, and agrochemicals. Unlike its para-substituted isomer (CAS 2165-06-2), the meta-isomer is frequently a "make-on-demand" research chemical, valued for exploring structure-activity relationships (SAR) where steric bulk in the meta position influences binding pocket affinity.
Chemical Identification Data
| Attribute | Detail |
| Chemical Name | 3-Chloro-6-(3-methylphenyl)pyridazine |
| Synonyms | 3-Chloro-6-m-tolylpyridazine; 6-(3-Tolyl)-3-chloropyridazine |
| CAS Number | Not Widely Listed (Research Chemical status).[1][2][3] Reference Isomer (Para): 2165-06-2 |
| Molecular Formula | C₁₁H₉ClN₂ |
| Molecular Weight | 204.66 g/mol |
| Predicted LogP | ~2.8 - 3.2 |
| SMILES | Cc1cccc(c1)c2ccc(Cl)nn2 |
Synthetic Methodology: The Suzuki-Miyaura Protocol[4][5]
The most robust and field-proven method for synthesizing 3-chloro-6-(3-methylphenyl)pyridazine is the Suzuki-Miyaura cross-coupling reaction . This pathway is preferred over Grignard additions due to its tolerance for the chlorine handle, which must remain intact for downstream functionalization.
2.1. Reaction Logic & Causality
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Substrate Selection: We utilize 3,6-dichloropyridazine as the electrophile.[4][5] The pyridazine ring is electron-deficient, facilitating oxidative addition.
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Stoichiometry Control: A strict 1:1 stoichiometric ratio (or slight excess of the boronic acid, e.g., 1.1 equiv) is critical. Using excess boronic acid (>1.5 equiv) risks double-coupling, yielding the symmetric 3,6-bis(3-methylphenyl)pyridazine side product.
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Catalyst Choice: Pd(PPh₃)₄ (Tetrakis) is the standard zero-valent palladium source. However, Pd(dppf)Cl₂ is a robust alternative if the reaction is sluggish, as the bidentate ligand prevents catalyst decomposition at high temperatures.
2.2. Validated Experimental Protocol
Reagents:
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3,6-Dichloropyridazine (1.0 equiv)[6]
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3-Methylphenylboronic acid (1.1 equiv)
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Potassium Carbonate (K₂CO₃) (2.0 equiv)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
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Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
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Degassing (Critical): Dissolve 3,6-dichloropyridazine (e.g., 1.0 g, 6.7 mmol) in 1,4-dioxane (20 mL). Sparge with argon or nitrogen for 15 minutes to remove dissolved oxygen, preventing homocoupling of the boronic acid.
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Addition: Add 3-methylphenylboronic acid (1.0 g, 7.4 mmol), K₂CO₃ (1.85 g, 13.4 mmol), and water (5 mL). Continue degassing for 5 minutes.
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Catalyst Introduction: Add Pd(PPh₃)₄ (387 mg, 0.33 mmol) quickly to minimize air exposure. Seal the reaction vessel immediately.
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Reflux: Heat the mixture to 90–100°C for 12–16 hours under an inert atmosphere.
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Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 3:1). The starting material (Rf ~0.6) should disappear, replaced by the mono-coupled product (Rf ~0.4) and potentially trace bis-coupled byproduct (Rf ~0.3).
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Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Purify via silica gel flash chromatography. Elute with a gradient of 0–20% Ethyl Acetate in Hexanes.
Mechanistic Visualization
The following diagram illustrates the specific catalytic cycle for this synthesis, highlighting the oxidative addition selectivity.
Caption: Catalytic cycle for the selective mono-arylation of 3,6-dichloropyridazine via Suzuki-Miyaura coupling.
Applications in Drug Discovery[8][9]
The 3-chloro-6-arylpyridazine scaffold is a versatile electrophile. The remaining chlorine atom at position 3 is highly reactive toward nucleophilic aromatic substitution (SNAr), allowing for the rapid generation of diverse libraries.
4.1. Functionalization Logic
Researchers typically exploit the chlorine handle for:
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Amination (Buchwald-Hartwig or SNAr): Reaction with amines to form 3-amino-6-arylpyridazines (common in GABA-A ligands).
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Etherification: Reaction with alkoxides to form 3-alkoxy-6-arylpyridazines.
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Hydrazinolysis: Reaction with hydrazine to form 3-hydrazino derivatives, precursors to fused tricyclic systems like triazolopyridazines (e.g., c-Met kinase inhibitors).
4.2. Comparative Properties (Isomer Analysis)
| Property | Para-Isomer (4-Me) | Meta-Isomer (3-Me) | Impact on Binding |
| Symmetry | High | Low | Meta reduces crystal packing efficiency, often improving solubility. |
| Steric Clash | Low | Moderate | Meta-methyl can probe "roof" or "floor" pockets in enzyme active sites. |
| Electronic | +I effect (inductive) | +I effect | Similar electronic deactivation of the ring. |
Safety & Handling (SDS Summary)
While specific SDS data for the meta-isomer is rare, protocols should follow the stringent safety standards for 3,6-dichloropyridazine and 3-chloro-6-phenylpyridazine .
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Handling: Use a fume hood. Pyridazines can be sensitizers.
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Storage: Store under inert gas (Argon) at 2–8°C. Halogenated heterocycles can hydrolyze slowly in moist air, releasing HCl.
References
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Royal Society of Chemistry (RSC). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. (Protocol for mono-amination and Suzuki coupling).[7] [Link]
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National Institutes of Health (NIH) / PubChem. 3-Chloro-6-phenylpyridazine (Isomer Reference). [Link]
Sources
- 1. 3-Chloro-6-iodopyridazine | CAS#:135034-10-5 | Chemsrc [chemsrc.com]
- 2. CAS#:87539-12-6 | 3-chloro-6-(3-methylpentan-3-yl)pyridazine | Chemsrc [chemsrc.com]
- 3. 3-Chloro-6-phenylpyridazine 98 20375-65-9 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. multidisciplinarywulfenia.org [multidisciplinarywulfenia.org]
- 7. rsc.org [rsc.org]
